1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
CAS No.: 1807185-15-4
Cat. No.: VC3415722
Molecular Formula: C7H3Cl2F2NO3
Molecular Weight: 258 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807185-15-4 |
|---|---|
| Molecular Formula | C7H3Cl2F2NO3 |
| Molecular Weight | 258 g/mol |
| IUPAC Name | 2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H |
| Standard InChI Key | KPTGECZRRNCBIJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl |
Introduction
Chemical Identity and Structure
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS No. 1807185-15-4) is a substituted benzene with four functional groups: two chloro groups at positions 1 and 4, a difluoromethoxy group at position 2, and a nitro group at position 6. The presence of these electron-withdrawing groups creates a unique electronic distribution throughout the molecule, affecting its reactivity and chemical behavior.
Basic Information
| Parameter | Value |
|---|---|
| CAS Registry Number | 1807185-15-4 |
| IUPAC Name | 2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene |
| Molecular Formula | C7H3Cl2F2NO3 |
| Molecular Weight | 258 g/mol |
| Standard InChI | InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H |
| Standard InChIKey | KPTGECZRRNCBIJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N+[O-])Cl)OC(F)F)Cl |
The compound's structure features a benzene ring with the following substitution pattern:
-
Chlorine atoms at positions 1 and 4 (or 2 and 5 in alternative numbering)
-
A difluoromethoxy group (-OCF2H) at position 2
-
A nitro group (-NO2) at position 6
This arrangement of functional groups contributes to the compound's physical properties and chemical reactivity.
Physical and Chemical Properties
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene exhibits physical and chemical properties typical of halogenated nitrobenzenes, modified by the presence of the difluoromethoxy group.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Flash Point | 137.8 ± 26.5 °C |
| Boiling Point | 304.2 ± 37.0 °C at 760 mmHg |
| Polarizability | 19.6 ± 0.5 10-24cm3 |
| Density | 1.6 ± 0.1 g/cm3 |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
| Appearance | Crystalline solid |
| Solubility | Low solubility in water; soluble in most organic solvents |
Chemical Properties
The chemical behavior of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is predominantly influenced by its four functional groups:
Applications and Uses
Research and Development
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is primarily used for research purposes in chemical and pharmaceutical development. Its complex structure makes it valuable for studying structure-activity relationships and developing new synthetic methodologies .
Pharmaceutical Intermediates
Compounds containing the difluoromethoxy group have gained significant attention in pharmaceutical research due to the unique properties this functional group imparts to drug molecules:
-
The difluoromethoxy group can enhance metabolic stability compared to methoxy groups.
-
It can modify the lipophilicity and membrane permeability of drug candidates.
-
The C-F bonds can participate in specific interactions with biological targets.
Given these properties, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene could serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting conditions where fluorinated compounds have shown promise.
Agrochemical Applications
Halogenated nitrobenzenes and their derivatives have found applications in the development of agrochemicals, including herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group could potentially enhance the bioavailability and efficacy of such compounds.
| Hazard Type | Assessment |
|---|---|
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through skin |
| Skin/Eye Irritation | Potential irritant to skin and eyes |
| Environmental Impact | May be harmful to aquatic organisms with long-lasting effects |
| Flammability | Low flammability hazard |
Comparison with Related Compounds
Structural Analogues
Several compounds structurally related to 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene have been documented in the literature:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene | 1803714-82-0 | Nitro group at position 5 instead of 6 |
| 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0 | Fluoro group instead of difluoromethoxy |
| 1,4-Dichloro-2-nitrobenzene | 89-61-2 | Lacks difluoromethoxy group |
| 1,4-Dichloro-2-fluoro-6-nitrobenzene | 131666-73-4 | Fluoro group instead of difluoromethoxy |
These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities .
Property Comparison
A comparison of key properties between 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene and its structural analogues reveals important trends:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility |
|---|---|---|---|
| 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene | 258 | ~304 | Low |
| 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene | 258 | Similar to above | Low |
| 1,4-Dichloro-2-nitrobenzene | 192 | 267 | 95 mg/L at 25°C |
The presence of the difluoromethoxy group generally increases molecular weight and boiling point while potentially decreasing water solubility compared to simpler analogues .
Toxicological Comparisons
While specific toxicological data for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is limited, information from related compounds can provide insights:
1,4-Dichloro-2-nitrobenzene has been more extensively studied and has demonstrated:
-
Potential carcinogenic properties in rodent studies
-
Evidence of genotoxicity
-
Methaemoglobin formation in mammals
-
Target organ toxicity primarily in the liver, spleen, testes, and blood
These effects are characteristic of many nitrobenzene derivatives, though the presence of the difluoromethoxy group in 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene may alter its toxicological profile .
Research Gaps and Future Directions
Despite its potential importance in chemical synthesis and pharmaceutical applications, there are significant gaps in the published literature regarding 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene:
-
Detailed synthetic routes specifically optimized for this compound
-
Comprehensive physical and chemical property data
-
Structure-activity relationship studies comparing it with structural analogues
-
Toxicological and ecotoxicological profiles
-
Specific applications in pharmaceutical or agrochemical development
These gaps present opportunities for future research, particularly in developing efficient synthetic routes, exploring potential applications, and assessing safety profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume